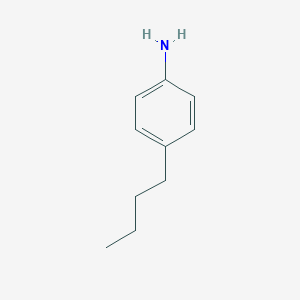

4-Butylaniline

概要

説明

4-Butylaniline, also known as 4-n-Butylaniline or para-n-Butylaniline, is an organic compound belonging to the class of aromatic amines. It is characterized by a butyl group attached to the para position of an aniline ring. This compound appears as a yellow liquid at room temperature and has a distinct ammonia-like odor. It is insoluble in water but soluble in organic solvents such as alcohols, ethers, ketones, halogenated hydrocarbons, and benzene .

準備方法

Synthetic Routes and Reaction Conditions: 4-Butylaniline can be synthesized through several methods. One common method involves the reaction of aniline with butanol in the presence of a catalyst such as zinc chloride. The reaction is typically carried out at a temperature of 121°C and a pressure of 0.78 MPa. To drive the reaction to completion, the conditions can be adjusted to 240°C and 2.06-2.16 MPa .

Another synthetic route involves the C-C amination of secondary alcohols using sodium azide and trifluoroacetic acid in hexane at 40°C for 4 hours. The reaction mixture is then quenched with sodium hydroxide and extracted with ethyl acetate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

化学反応の分析

Types of Reactions: 4-Butylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Nitro-4-butylaniline or 4-butylquinone.

Reduction: 4-Butylcyclohexylamine.

Substitution: 4-Butyl-2-nitroaniline, 4-Butylbenzenesulfonic acid, and 4-Butylhalobenzenes.

科学的研究の応用

Chemical Synthesis

Intermediate in Dye Manufacturing

4-Butylaniline serves as a crucial intermediate in the synthesis of various dyes, particularly solvent dyes such as Acid Green 27 and Acid Green 28. These dyes are extensively used for coloring plastics and oil-based coatings, showcasing the compound's importance in the textile and coatings industries .

Synthesis of Liquid Crystals

The compound is also utilized in the production of liquid crystal materials. For instance, N-(4-methoxybenzylidene)-4-butylaniline (MBBA) is a well-studied liquid crystal that exhibits distinct phase transitions under varying temperatures. Research has demonstrated its application in microwave heating studies, where it transitions from a liquid crystalline phase to an isotropic phase, highlighting its potential in display technologies .

Material Science

Polymer Composites

this compound is employed to create innovative polymer composites with enhanced functionalities. For example, it can be incorporated into block copolymers to develop materials with specific thermal and mechanical properties suitable for biomedical applications such as drug delivery systems and smart packaging .

Surface Coatings

Research indicates that this compound can be bonded to silica gel to create solid-phase extraction materials. This application is particularly relevant for extracting flavonoid glycosides from natural products, demonstrating its utility in analytical chemistry .

Environmental Applications

Pollutant Extraction

A notable study involved the preparation of this compound-bonded attapulgite for pre-concentration of bisphenol A (BPA) in trace quantities. This method highlights the compound's role in environmental monitoring and pollutant extraction techniques, showcasing its potential for use in water treatment processes .

Biochemical Applications

Mutagenicity Studies

The safety profile of this compound has been investigated through mutagenicity assays. Studies employing the Ames test have assessed the compound's potential genetic toxicity, which is crucial for evaluating its safety in consumer products and industrial applications .

Summary Table of Applications

Case Studies

- Liquid Crystal Phase Transition Study

- Solid-Phase Extraction Development

- Environmental Impact Assessment

作用機序

4-Butylaniline exerts its effects primarily by inhibiting the retinoid cycle in mammalian cells. It reversibly suppresses the recovery of the outward R(2) component of early receptor current from Vitamin A and 11-cis-retinal-loaded cells. This inhibition affects the visual cycle and has implications for research in vision-related disorders .

類似化合物との比較

- 4-tert-Butylaniline

- 4-Isopropylaniline

- 4-Dodecylaniline

- 4-Octylaniline

- 4-Pentylaniline

Comparison: 4-Butylaniline is unique due to its specific butyl group attached to the para position of the aniline ring. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other similar compounds. For instance, 4-tert-Butylaniline has a tert-butyl group, which affects its steric hindrance and reactivity differently than the linear butyl group in this compound .

生物活性

4-Butylaniline, an aromatic amine with the chemical formula C10H15N, is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mutagenic potential, toxicity, and implications in antimicrobial research.

This compound is characterized by a butyl group attached to the para position of an aniline ring. This structural feature influences its lipophilicity and biological interactions. The compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystals.

Mutagenicity Studies

Recent studies have investigated the mutagenic potential of this compound through in vivo micronucleus tests. These tests are crucial for assessing the genotoxicity of compounds.

Key Findings from Micronucleus Tests

- Study Design : Mice were administered varying doses of this compound (160, 400, and 800 mg/kg body weight) via oral gavage. Control groups received olive oil as a vehicle.

- Results :

- Statistically significant increases in micronuclei frequencies were observed at a dose of 400 mg/kg, indicating mutagenic activity (p < 0.05) .

- Decreased locomotor activity was noted in treated mice, particularly at higher doses (400 and 1000 mg/kg), with some subjects exhibiting debilitating behavior and weight loss .

- The LD50 for intraperitoneal administration was reported at 81 mg/kg, while oral toxicity was greater than 800 mg/kg .

Table: Summary of Micronucleus Test Results

| Dose (mg/kg) | Observed Effects | Micronuclei Frequency Increase |

|---|---|---|

| 160 | Minimal effects | Not significant |

| 400 | Decreased locomotor activity | Significant increase |

| 800 | Severe behavioral changes; mortality observed | Significant increase |

Case Study: Antimicrobial Efficacy

A study focused on derivatives of similar compounds revealed that lipophilic substituents at the para position generally increased antimicrobial activity against Staphylococcus aureus. For instance:

- Analogous Compounds : Compounds with bulky lipophilic groups exhibited higher minimum inhibitory concentrations (MICs) compared to those with polar substitutions .

- SAR Insights : The presence of a butyl group at the para position may enhance the compound's ability to penetrate bacterial membranes due to increased hydrophobicity.

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety in industrial applications and potential therapeutic uses.

Toxicity Data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Butylaniline in a laboratory setting?

- Methodology:

-

Synthesis: Optimize alkylation of aniline with 1-bromobutane under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Monitor reaction progress via TLC.

-

Purification: Use fractional distillation (b.p. ~224°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

-

Characterization: Confirm structure via -NMR (δ 6.9–7.3 ppm for aromatic protons, δ 2.5 ppm for NH₂), IR (N-H stretch ~3400 cm⁻¹), and GC-MS (m/z 149 for molecular ion) .

Data Table: Key Physicochemical Properties of this compound

Property Value Source Molecular Weight 149.23 g/mol Boiling Point 223.9°C at 760 mmHg Density 0.934 g/cm³ Refractive Index 1.521

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodology:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose as hazardous waste .

- Acute Exposure: Flush eyes/skin with water for 15 minutes; seek medical attention if methemoglobinemia symptoms (cyanosis, headache) occur .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodology:

- Quantitative Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Impurity Profiling: Combine GC-MS to detect volatile byproducts (e.g., unreacted aniline or butyl bromide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound (e.g., discrepancies in melting points or stability)?

- Methodology:

- Cross-Validation: Replicate measurements under standardized conditions (e.g., controlled humidity for hygroscopic samples) .

- Advanced Characterization: Use differential scanning calorimetry (DSC) to clarify melting behavior and XRD to assess crystallinity .

- Literature Review: Compare primary sources (e.g., peer-reviewed journals over vendor catalogs) to identify consensus values .

Q. What experimental design principles apply when studying solvent effects on this compound’s reactivity in Schiff base formation?

- Methodology:

- Variable Control: Test solvents of varying polarity (e.g., ethanol, toluene, DMSO) while keeping temperature (25°C), molar ratios, and catalyst (acetic acid) constant .

- Kinetic Analysis: Monitor reaction progress via -NMR or UV-Vis spectroscopy to quantify imine formation rates .

- Statistical Validation: Use ANOVA to assess solvent impact on yield and reaction time .

Q. How can thermal stability studies of this compound be structured to inform its use in high-temperature applications?

- Methodology:

- TGA Analysis: Heat samples at 10°C/min under nitrogen to determine decomposition onset temperature .

- Isothermal Studies: Hold at 150°C for 24 hours and analyze degradation products via GC-MS .

- Comparative Testing: Evaluate stability against structural analogs (e.g., 4-tert-butylaniline) to identify substituent effects .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound in catalytic systems?

- Methodology:

- Isotopic Labeling: Use -labeled aniline to track nitrogen participation in intermediates via -NMR .

- Computational Modeling: Apply DFT calculations to map energy profiles and identify rate-determining steps .

- In Situ Spectroscopy: Employ FTIR or Raman to detect transient species (e.g., radicals or carbocations) .

Q. How can researchers design experiments to investigate this compound’s environmental degradation pathways?

- Methodology:

- Photolysis Studies: Expose aqueous solutions to UV light (λ = 254 nm) and analyze byproducts via LC-MS .

- Biodegradation Assays: Use soil microcosms with HPLC monitoring to quantify degradation half-lives .

- Ecotoxicology: Test metabolite toxicity using Daphnia magna or algal growth inhibition tests .

Guidelines for Methodological Rigor

- Data Reproducibility: Document experimental parameters (e.g., stirring rate, humidity) in supplemental materials .

- Ethical Compliance: Adhere to institutional protocols for hazardous waste disposal and toxicity testing .

- Critical Analysis: Discuss limitations (e.g., instrument detection limits) and propose follow-up studies .

特性

IUPAC Name |

4-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021856 | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-13-2 | |

| Record name | 4-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。